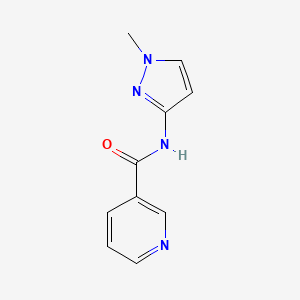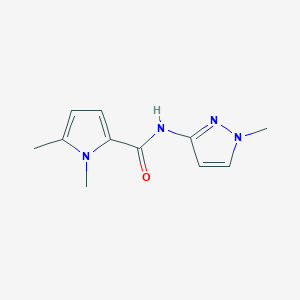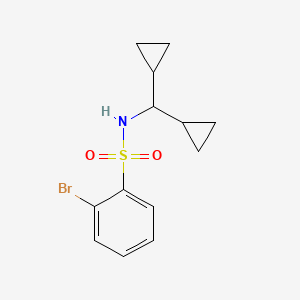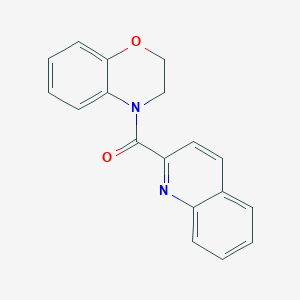![molecular formula C18H19BrN4O B7538487 [1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, commonly known as BPPM, is a chemical compound that has recently gained attention in the scientific community due to its potential medicinal properties. BPPM has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of BPPM is not fully understood. However, it has been proposed that BPPM exerts its biological activities by targeting various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. BPPM has been found to inhibit the activation of NF-κB and MAPK pathways, which are involved in the regulation of inflammatory and immune responses, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
BPPM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages. BPPM has also been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Furthermore, BPPM has been found to inhibit the replication of HBV and HCV in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
BPPM has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BPPM has also been shown to exhibit various biological activities, which makes it a promising candidate for further research. However, BPPM also has some limitations. It has low solubility in water, which may make it difficult to use in certain experiments. Furthermore, the mechanism of action of BPPM is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of BPPM. One possible direction is to further investigate the mechanism of action of BPPM. Understanding the molecular targets of BPPM could provide insights into its biological activities and potential therapeutic applications. Another direction is to evaluate the in vivo efficacy and toxicity of BPPM. Animal studies could provide valuable information on the pharmacokinetics and pharmacodynamics of BPPM. Furthermore, the development of BPPM derivatives with improved solubility and potency could enhance its potential as a therapeutic agent. Overall, BPPM has the potential to be developed as a novel therapeutic agent for various diseases, and further research is needed to fully explore its medicinal properties.
Figure 1: Chemical structure of BPPM
H3C
|
N
|
N
|
C1=C(NC=N1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)Br
Synthesemethoden
The synthesis of BPPM involves the reaction of (4-bromophenyl)cyclopropyl ketone with 4-pyrimidin-2-ylpiperazine in the presence of triethylamine and acetic anhydride. The resulting product is then purified by column chromatography to obtain pure BPPM. The chemical structure of BPPM is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
BPPM has been extensively studied for its potential medicinal properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. BPPM has also been shown to possess anti-cancer properties by inducing apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Furthermore, BPPM has been found to exhibit anti-viral properties by inhibiting the replication of hepatitis B virus (HBV) and hepatitis C virus (HCV) in vitro.
Eigenschaften
IUPAC Name |
[1-(4-bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c19-15-4-2-14(3-5-15)18(6-7-18)16(24)22-10-12-23(13-11-22)17-20-8-1-9-21-17/h1-5,8-9H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHYREAPDHVYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)




![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)




